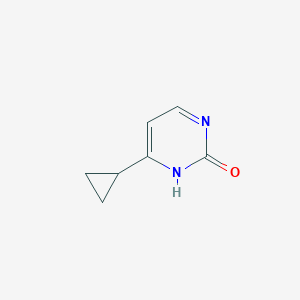

4-cyclopropylpyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOZFDORBBUYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylpyrimidin 2 1h One and Its Derivatives

General Synthetic Routes to Pyrimidin-2(1H)-one Core Structures

The formation of the pyrimidin-2(1H)-one core is a fundamental step in the synthesis of the target compound. Several established methods are utilized for this purpose, each with its own advantages and limitations.

Condensation Reactions for Pyrimidone Formation

Condensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives. ijsat.org These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with urea (B33335) or a urea derivative. ijsat.orgresearchgate.net The Biginelli reaction, a well-known three-component reaction, provides a classic example of this approach, where an aldehyde, a β-ketoester, and urea condense to form a dihydropyrimidinone. nih.gov

Another common strategy is the condensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good yields. organic-chemistry.org Furthermore, the reaction of guanidines with bis-electrophiles can lead to the formation of highly nitrogenous heterocycles, including pyrimidine scaffolds. nih.gov The choice of reagents and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrimidine ring. mdpi.com For instance, using substituted 1,3-dicarbonyl compounds or different urea or thiourea (B124793) derivatives allows for the introduction of various functional groups at different positions of the pyrimidine core. ijsat.org

| Reagent 1 | Reagent 2 | Reagent 3 | Product Type | Reference |

| Aldehyde | β-ketoester | Urea | Dihydropyrimidinone | nih.gov |

| β-keto ester | Amidine | - | 4-Pyrimidinol | organic-chemistry.org |

| Guanidine | Bis-electrophile | - | Fused Pyrimidine | nih.gov |

| 1,3-Dicarbonyl | Urea/Thiourea | - | Pyrimidinone/Thione | ijsat.org |

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct route to the pyrimidine ring system. One-pot, three-component reactions are particularly efficient, combining multiple synthetic steps into a single operation. organic-chemistry.org For example, the coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts, provides a straightforward synthesis of pyrimidines under mild conditions. organic-chemistry.orgrsc.org This method allows for the creation of diverse substitution patterns. organic-chemistry.org

Microwave-assisted organic synthesis has also emerged as a powerful tool, facilitating the cyclocondensation of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazole (B67599) derivatives to form fused pyrimidine systems. acs.org Similarly, ultrasound irradiation can promote the cyclocondensation of β-keto esters and amidines. organic-chemistry.org These energy-efficient methods often lead to shorter reaction times and improved yields.

A versatile approach involves the reaction of β-CF3-1,3-enynes with amidine hydrochlorides, which can be controlled to produce either fluorinated pyrimidines or pyrrolo[2,3-d]pyrimidines through selective defluorinative cyclization. acs.org

Classical Multi-Step Synthesis via Uracil (B121893) Derivatives

A well-established route to pyrimidin-2(1H)-ones involves the modification of pre-existing uracil derivatives. This strategy allows for the controlled introduction of substituents onto the pyrimidine ring. For instance, the synthesis of a pyrimidin-2(1H)-one derivative can be achieved by the cyclization of ethyl benzoylacetate with urea to form a uracil intermediate. acs.org This uracil can then be converted to a 2,4-dichloropyrimidine (B19661) by treatment with phosphorus oxychloride. acs.org Subsequent selective nucleophilic substitution at the C4 position with a suitable nucleophile, followed by hydrolysis of the C2-chloro group, yields the desired 4-substituted pyrimidin-2(1H)-one. acs.org

This multi-step approach offers a high degree of control over the final product's structure. For example, starting with 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, alkylation can be performed to yield 1,3-disubstituted-6-aminouracils.

Strategies for Cyclopropyl (B3062369) Group Introduction

The introduction of the cyclopropyl moiety is a critical step in the synthesis of 4-cyclopropylpyrimidin-2(1H)-one. This can be achieved either by direct cyclopropanation of a pyrimidine precursor or by incorporating a building block that already contains the cyclopropyl group.

Direct Cyclopropanation Methodologies

Direct cyclopropanation involves the formation of the cyclopropyl ring on a pre-existing pyrimidine scaffold. One such method is the dearomative addition of sulfur ylides to activated N-heteroarenes, which can lead to the formation of cyclopropane-fused heterocycles. nih.govrsc.orgresearchgate.net This approach has been successfully applied to quinolinium zwitterions and holds potential for the cyclopropanation of pyrimidine systems. nih.govrsc.org

Another strategy involves the Simmons-Smith reaction, which utilizes zinc reagents to generate a carbene or carbenoid that then reacts with an alkene to form a cyclopropane (B1198618). While not directly cited for this compound, this is a general and effective method for cyclopropanation. harvard.edu

Incorporation of Pre-functionalized Cyclopropyl Building Blocks

An alternative and often more straightforward approach is to use starting materials that already contain the cyclopropyl group. This strategy avoids the need for a separate cyclopropanation step on a potentially sensitive heterocyclic core.

One common method involves the use of cyclopropyl-substituted β-ketoesters in condensation reactions with urea or amidines. For example, the condensation of a cyclopropyl β-ketoester with thiourea and subsequent methylation can lead to a 6-cyclopropyl-2-thiomethyl-pyrimidin-4-one intermediate, which can be further elaborated. acs.org

Another approach utilizes the Sonogashira coupling to introduce a cyclopropylacetylene (B33242) group onto a halogenated pyrimidine precursor. cam.ac.uk This can then be followed by further functionalization to yield the desired product. The use of pre-functionalized building blocks is also evident in the synthesis of related heterocyclic systems, where cyclopropyl-containing reagents are used in cyclocondensation reactions. researchgate.net For instance, a deconstruction-reconstruction strategy allows for the diversification of pyrimidines, where constructing 2-substituted pyrimidines with a cyclopropyl group is achieved by using cyclopropylamidine in the cyclization step. nih.gov

| Strategy | Key Reagents/Intermediates | Description | Reference |

| Direct Cyclopropanation | Sulfur Ylides | Dearomative addition to activated N-heteroarenes. | nih.govrsc.orgresearchgate.net |

| Building Block Incorporation | Cyclopropyl β-ketoester | Condensation with urea/amidine derivatives. | acs.org |

| Building Block Incorporation | Cyclopropylacetylene | Sonogashira coupling with a halopyrimidine. | cam.ac.uk |

| Building Block Incorporation | Cyclopropylamidine | Cyclization in a deconstruction-reconstruction strategy. | nih.gov |

Specific Synthetic Pathways for this compound Derivatives

The versatility of the this compound core allows for a multitude of synthetic modifications, leading to a wide array of derivatives with distinct biological profiles. The following sections detail the synthetic strategies employed to access key classes of these compounds.

Synthesis of 4-Substituted-N-cyclopropylpyrimidin-2-amines (e.g., 5-HT1A Partial Agonists)

Derivatives of N-cyclopropylpyrimidin-2-amine have emerged as a notable class of 5-HT1A partial agonists. These compounds are of significant interest for their potential in treating various central nervous system disorders. The synthesis of these molecules often involves the construction of a complex side chain attached to the 4-position of the pyrimidine ring, while retaining the crucial N-cyclopropyl-2-amine functionality.

A key example from this class is 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine. While detailed synthetic schemes for the core cyclopropylpyrimidine are not extensively elaborated in the context of this specific derivative, the general approach relies on the coupling of a pre-functionalized 4-chloropyrimidine (B154816) with a suitable amine-containing side chain. The N-cyclopropyl group is typically introduced early in the synthesis, often by the reaction of a 2,4-dichloropyrimidine with cyclopropylamine, followed by subsequent selective functionalization at the 4-position. The development of these compounds has been driven by the need to optimize metabolic stability and receptor affinity. nih.gov

| Derivative Class | Key Synthetic Strategy | Therapeutic Target | Example Compound |

| 4-Substituted-N-cyclopropylpyrimidin-2-amines | Coupling of a 4-chloro-N-cyclopropylpyrimidin-2-amine intermediate with a complex amine side chain. | 5-HT1A Receptor | 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine |

Synthesis of Cyclopropyl-Substituted Pyrimidin-2-yl-Indole Derivatives (e.g., ATR Kinase Inhibitors)

A significant advancement in cancer therapy has been the development of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. Among the potent and selective ATR inhibitors is AZ20, a compound featuring a cyclopropyl-substituted pyrimidine linked to an indole (B1671886) moiety. nih.govacs.orgresearchgate.net The synthesis of AZ20 and its analogs showcases a sophisticated approach to assembling this complex molecule. acs.orgresearchgate.nettandfonline.comacs.org

The synthesis of AZ20, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, involves a multi-step sequence. acs.orgresearchgate.net A critical step is the construction of the substituted pyrimidine ring. This is often achieved by first preparing a 2,4-dichloro-6-substituted pyrimidine, where the substituent at the 6-position is the precursor to the methylsulfonyl cyclopropyl group. Subsequent sequential displacement of the chlorine atoms allows for the introduction of the indole and the methylmorpholine moieties. The cyclopropyl group itself can be introduced via various cyclopropanation reactions on a suitable precursor. acs.org

| Compound | Key Intermediate | Synthetic Approach | Therapeutic Target |

| AZ20 | 2,4-Dichloro-6-(1-(methylthio)cyclopropyl)pyrimidine | Sequential nucleophilic aromatic substitution | ATR Kinase |

Synthesis of Cyclopropyl-Substituted Pyrimidin-4-yl-Pyrrolopyridine Derivatives (e.g., Kinase Inhibitors)

Cyclopropyl-substituted pyrrolopyridine derivatives attached to a pyrimidine ring have been investigated as potent kinase inhibitors, particularly targeting Janus kinases (JAKs). google.com The development of selective JAK inhibitors is a significant area of research for the treatment of autoimmune diseases and cancer. dntb.gov.uanih.govnih.govpreprints.orgresearchgate.net

The synthesis of these derivatives often utilizes a Chan-Lam coupling reaction to introduce the cyclopropyl group onto the pyrrolopyrimidine core. nih.gov For instance, N-cyclopropyl substituted pyrrolopyrimidines can be synthesized from a 6-chloro-7-deazapurine precursor. nih.gov This is followed by nucleophilic aromatic substitution reactions to introduce the desired side chains. Patents describing piperidinylcyclobutyl substituted pyrrolopyrimidines and pyrrolopyridines as JAK inhibitors also provide insights into the synthetic strategies for related structures, which can be adapted for cyclopropyl analogs. google.com

| Derivative Class | Key Reaction | Therapeutic Target | Core Scaffold |

| Cyclopropyl-Substituted Pyrimidin-4-yl-Pyrrolopyridine Derivatives | Chan-Lam Coupling | Janus Kinase (JAK) | Pyrrolo[2,3-d]pyrimidine |

Synthesis of Cyclopropyl-Substituted Pyrimidin-2-yl-Pyrazolopyridine Derivatives (e.g., Soluble Guanylate Cyclase Activators)

A prominent example of a cyclopropyl-substituted pyrimidin-2-yl-pyrazolopyridine derivative is BAY 41-2272, a potent activator of soluble guanylate cyclase (sGC). nih.govnih.govresearchgate.netnih.govabcam.com sGC activators have therapeutic potential in the treatment of cardiovascular diseases such as pulmonary hypertension. The chemical name for BAY 41-2272 is 5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine.

The synthesis of BAY 41-2272 involves the coupling of two key heterocyclic systems: a cyclopropyl-substituted pyrimidine and a pyrazolopyridine moiety. The synthesis is based on the structure of YC-1, an earlier sGC stimulator. nih.govresearchgate.net The process involves the preparation of the individual heterocyclic components followed by their condensation. The cyclopropyl group is typically part of the pyrimidine precursor. The pyrazolopyridine portion is synthesized separately and then linked to the pyrimidine ring, often through a C-C bond-forming reaction. researchgate.netresearchgate.net

| Compound | Chemical Name | Mechanism of Action | Key Heterocyclic Cores |

| BAY 41-2272 | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | Soluble Guanylate Cyclase (sGC) Activator | Pyrimidine and Pyrazolopyridine |

Synthesis of Cyclopropyl-Substituted Pyrido[2,3-d]pyrimidine-2,4-dione Analogs (e.g., eEF-2K Inhibitors)

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives bearing a cyclopropyl substituent have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target for cancer therapy. nih.govmdpi.comnih.govresearchgate.net A key example is A-484954, which has an IC50 value of 0.28 μM against eEF2K. medchemexpress.commerckmillipore.com

The synthesis of A-484954 and its analogs starts from 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione. nih.gov This starting material is then subjected to a series of reactions to build the fused pyridine (B92270) ring. A Vilsmeier-Haack type reaction can be used to introduce a formyl group at the 5-position of the uracil ring, which then undergoes condensation with cyanoacetamide to construct the pyridone ring, ultimately leading to the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. nih.gov

| Compound | Starting Material | Key Synthetic Step | Therapeutic Target |

| A-484954 | 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Vilsmeier-Haack formylation followed by condensation | eEF-2K |

Synthesis of Cyclopropyl-Substituted Pyrimidin-4(3H)-one Analogs (e.g., Antiviral Agents)

Cyclopropyl-substituted pyrimidin-4(3H)-one analogs have demonstrated potential as antiviral agents, particularly against HIV-1. researchgate.netresearchgate.net The synthesis of these compounds often involves the construction of a 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one core. researchgate.net

A common synthetic route starts with a 2-(2,6-dihalophenyl)acetonitrile. researchgate.netresearchgate.net This starting material undergoes a series of transformations, including the formation of a cyclopropyl ring and the subsequent construction of the pyrimidin-4(3H)-one ring. The pyrimidine ring is typically formed by the condensation of a β-ketoester intermediate with a suitable amidine or urea derivative. This approach allows for the generation of a library of analogs with varying substituents on the pyrimidine ring to optimize antiviral activity. researchgate.net Another related class of compounds, pyrimido[4,5-d]pyrimidines with a cyclopropylamino group, has shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

| Derivative Class | Starting Material | Key Intermediate | Therapeutic Application |

| 6-[1-(2,6-Dihalophenyl)cyclopropyl]pyrimidin-4(3H)-ones | 2-(2,6-Dihalophenyl)acetonitrile | β-Ketoester | Antiviral (HIV-1) |

| N2-cyclopropyl-pyrimido[4,5-d]pyrimidine-2,5-diamines | Thiourea | 4,7-dichloropyrimido[4,5-d]pyrimidine | Antiviral (HCoV-229E) |

One-Pot Synthesis Approaches for Related Pyrimidones

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of pyrimidone cores and their fused derivatives, which are structurally related to this compound.

A notable one-pot method involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters to produce 4-pyrimidone-2-thioethers. nih.govrsc.org These compounds are valuable precursors for more complex pyrimidines. nih.govrsc.org This two-stage reaction demonstrates good to excellent yields and accommodates a wide range of functional groups under mild conditions. nih.govrsc.org The utility of this approach has been proven in the large-scale synthesis of a key intermediate for the KRAS G12C inhibitor, adagrasib, achieving a 92% yield in a telescoped, one-pot process on a 200-gram scale. nih.gov

Another versatile one-pot approach is the synthesis of alicyclic fused pyrimidones from lactams and aminoacrylates, facilitated by phosphorus oxychloride. scispace.com This method provides better yields compared to the traditional condensation of aminopyrrolidines with β-keto esters. scispace.com The reaction involves quenching with a sodium bicarbonate solution, followed by extraction and purification. scispace.com

Furthermore, catalyst-free cyclocondensation reactions have been developed for creating fused pyrimidone derivatives. tandfonline.com A highly efficient, one-pot reaction between 2-heteroaryl amines and Morita–Baylis–Hillman (MBH) carbonates proceeds through a sequence of aza-Michael addition, intramolecular acyl substitution, and a nih.govscirp.org-H shift. tandfonline.com This environmentally friendly method is scalable, requires no complex work-up or column purification, and is completed in a short time. tandfonline.com

Three-component reactions also represent a powerful one-pot strategy. For instance, pyrido[2,3-d]pyrimidines can be synthesized by the condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile. scirp.org This reaction is efficiently catalyzed by bismuth(III) triflate, a green and reusable catalyst. scirp.org

| One-Pot Method | Reactants | Key Reagents/Catalysts | Products | Key Features |

| Base/Acid-Mediated Condensation | S-Alkylisothiourea, β-Ketoester | Base, then Acid | 4-Pyrimidone-2-thioethers | Mild conditions, broad functional group tolerance, scalable. nih.govrsc.org |

| Fused Pyrimidone Synthesis | Lactams, Aminoacrylates | Phosphorus Oxychloride (POCl₃) | Alicyclic Fused Pyrimidones | Facile, versatile, better yields than alternative methods. scispace.com |

| Catalyst-Free Cyclocondensation | 2-Heteroaryl Amines, MBH Carbonates | None | Fused Pyrimidones | Eco-friendly, rapid, no work-up needed, scalable. tandfonline.com |

| Three-Component Condensation | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | Bismuth(III) Triflate (Bi(OTf)₃) | Pyrido[2,3-d]pyrimidines | Efficient, uses a green and reusable catalyst. scirp.org |

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of pyrimidine derivatives, including structures analogous to this compound, is continually evolving with the adoption of advanced techniques and sophisticated optimization strategies. These approaches aim to improve reaction efficiency, yield, selectivity, and environmental footprint.

Advanced synthetic methods such as microwave-assisted synthesis have been shown to accelerate reaction times significantly. For example, an efficient microwave-assisted cyclization was developed to provide faster access to new fluoroalkyl pyrimidines. mdpi.com Other modern techniques include palladium-catalyzed cross-coupling reactions and click chemistry, which allow for the introduction of diverse functional groups, thereby enhancing the structural diversity and biological activity of pyrimidine-based compounds. rsc.orgnih.gov Green chemistry approaches are also gaining prominence, focusing on the use of environmentally benign solvents and reusable catalysts. rsc.orgnih.gov

Reaction optimization is a critical aspect of modern chemical synthesis, leveraging both traditional methods and cutting-edge technologies. A key strategy involves the systematic variation of reaction parameters such as temperature, solvent, catalyst, and reactant concentrations. For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the amount of Bi(OTf)₃ catalyst was optimized, with studies showing that amounts ranging from 10 to 30 mol% were effective. scirp.org Similarly, the synthesis of 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione, a related uracil derivative, involves a carefully controlled procedure of heating a mixture of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with an alkylating agent in the presence of sodium hydroxide (B78521) and ethanol (B145695) under reflux. nih.gov

More recently, the integration of high-throughput screening, laboratory robotics, and machine learning (ML) has revolutionized reaction optimization. beilstein-journals.org These technologies enable the rapid testing of numerous reaction conditions in parallel. beilstein-journals.org ML algorithms can analyze the resulting data to predict reaction outcomes, such as yield, and navigate complex relationships between variables to identify optimal conditions with fewer experiments than traditional methods. beilstein-journals.orgarxiv.org This data-driven approach, sometimes implemented in self-optimizing continuous-flow reactors, allows for autonomous and rapid optimization, reducing development time and human intervention. beilstein-journals.org

| Technique/Strategy | Description | Example Application | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Faster synthesis of new fluoroalkyl pyrimidines. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | A powerful method for forming carbon-carbon and carbon-heteroatom bonds, enabling diverse functionalization. | Introduction of various functional groups onto pyrazolo[1,5-a]pyrimidines. | rsc.orgnih.gov |

| Green Chemistry Approaches | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | Use of reusable catalysts like Bi(OTf)₃ in three-component reactions. | scirp.orgrsc.org |

| Machine Learning (ML) Optimization | Use of algorithms to model and predict reaction outcomes, guiding the selection of experiments to find optimal conditions faster. | Optimization of C–N cross-coupling and other reactions in a closed-loop, automated system. | beilstein-journals.orgarxiv.org |

| High-Throughput Experimentation | Miniaturized, parallel experimentation to rapidly screen a large number of reaction conditions. | Used in conjunction with ML to accelerate the discovery of optimal reaction parameters. | beilstein-journals.org |

Biological Activity and Target Modulation of 4 Cyclopropylpyrimidin 2 1h One Derivatives

Kinase Inhibition

The pyrimidine (B1678525) core is a well-established scaffold for developing kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bonds with the conserved hinge region of the kinase domain. nih.gov Modifications at various positions on the pyrimidine ring, including the incorporation of a cyclopropyl (B3062369) group, have led to the development of potent and selective inhibitors for a diverse range of kinases. nih.gov

A notable biological activity of 4-cyclopropylpyrimidin-2(1H)-one derivatives is the potent and selective inhibition of Ataxia Telangiectasia and Rad3 Related (ATR) kinase, a key regulator of the DNA damage response (DDR). acs.orgnih.gov ATR is considered an attractive target in oncology, as its inhibition can sensitize cancer cells to chemotherapy or act as a monotherapy in tumors with specific DNA repair deficiencies. acs.orgnih.gov

Researchers have developed a series of sulfonylmorpholinopyrimidines, leading to the discovery of AZ20, a compound featuring the this compound core. acs.orgnih.gov This derivative has been identified as a potent and selective inhibitor of ATR kinase. apexbt.comrndsystems.com In biochemical assays, AZ20 inhibits ATR immunoprecipitated from HeLa nuclear extracts with a half-maximal inhibitory concentration (IC₅₀) of 5 nM. nih.govapexbt.com The compound demonstrates high selectivity for ATR over other related kinases, including mTOR, ATM, DNA-PK, and PI3K isoforms. apexbt.comrndsystems.com

| Compound | Target | IC₅₀ (nM) | Cell Line/System |

| AZ20 | ATR Kinase | 5 | HeLa nuclear extracts |

The functional consequence of ATR kinase inhibition by this compound derivatives is the suppression of its downstream signaling cascade. A primary substrate of ATR is Checkpoint Kinase 1 (CHK1). nih.gov Upon activation by ATR, CHK1 is phosphorylated, initiating a signaling cascade that leads to cell cycle arrest to allow for DNA repair. plos.orgresearchgate.net

The derivative AZ20 effectively inhibits the ATR-mediated phosphorylation of CHK1 in tumor cells. nih.gov In HT29 colorectal adenocarcinoma cells, AZ20 blocks CHK1 phosphorylation with an IC₅₀ of 50 nM. nih.govapexbt.com Studies in pancreatic cancer cell lines further confirmed that treatment with AZ20 resulted in decreased phosphorylation of CHK1 at the Serine-345 site. nih.gov This inhibition of a critical downstream effector demonstrates the cellular efficacy of these compounds in blocking the ATR signaling pathway. nih.gov

| Compound | Activity | IC₅₀ (nM) | Cell Line |

| AZ20 | Inhibition of CHK1 phosphorylation | 50 | HT29 |

By inhibiting ATR and the subsequent phosphorylation of CHK1, this compound derivatives disrupt the activation of DNA damage checkpoints. nih.gov These checkpoints are crucial cellular surveillance mechanisms that halt cell cycle progression to prevent the replication of damaged DNA. nih.govnih.govmedchemexpress.com The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. nih.gov

Treatment of pancreatic cancer cells with the ATR inhibitor AZ20 was shown to induce DNA damage and lead to cell cycle arrest in the S and G2/M phases. nih.gov This effect highlights the disruption of the normal checkpoint response. Furthermore, when combined with DNA-damaging agents like gemcitabine, AZ20 significantly potentiates the induced DNA damage, suggesting a synergistic effect by preventing the cell from effectively repairing the damage. nih.gov This disruption of DNA repair pathways is a key mechanism behind the potential of these inhibitors as cancer therapeutics. nih.gov

The versatility of the pyrimidine scaffold is further demonstrated by derivatives targeting Eukaryotic Elongation Factor 2 Kinase (eEF-2K). nih.gov eEF-2K is an atypical kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2). nih.govresearchgate.net It is considered a potential therapeutic target in cancer, as its upregulation has been noted in various malignant cells, where it helps them adapt to metabolic stress. nih.govembopress.org

Starting from 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, a series of pyrido[2,3-d]pyrimidine (B1209978) analogs were synthesized and evaluated for eEF-2K inhibition. nih.gov Two compounds from this series demonstrated notable inhibitory activity against eEF-2K in MDA-MB-231 breast cancer cells. nih.gov

| Compound Reference | IC₅₀ (nM) | Assay System |

| Compound 6 | 420 | MDA-MB-231 cells |

| Compound 9 | 930 | MDA-MB-231 cells |

The research indicated that these compounds could effectively reduce eEF-2K activity, even when stimulated by the glycolysis inhibitor 2-deoxy-D-glucose (2-DOG), suggesting they can inhibit AMPK-mediated activation of eEF-2K. nih.gov

The broad applicability of the pyrimidine core has been leveraged to generate inhibitors for understudied kinases, some of which are implicated in neurodegenerative diseases. nih.govacs.org Many kinases remain poorly characterized (termed "dark kinases"), and developing chemical tools to probe their function is a critical area of research. acs.org

A library of aminopyrimidine analogs, utilizing building blocks such as N-(2-(1H-Imidazol-4-yl)ethyl)-2-chloro-5-cyclopropylpyrimidin-4-amine, was created and screened against a panel of kinases relevant to neurodegeneration. nih.govacs.org This panel included understudied kinases such as AAK1, BMP2K, DRAK1, MARK3, and MARK4. nih.govresearchgate.net This strategy successfully identified potent lead compounds for these less-studied kinases, providing valuable tools for elucidating their roles in disease. researchgate.net For instance, one derivative demonstrated potent inhibition of BMP2K, a kinase linked to Alzheimer's disease. acs.orgscienceopen.com

The pyrimidine scaffold is a privileged structure in kinase inhibitor design, capable of binding to the ATP-binding site of a vast number of human kinases. nih.govacs.org While this can lead to poor selectivity, strategic modifications to the core, such as the addition of a cyclopropyl group at the 5-position, can impart improved kinome-wide selectivity. nih.govresearchgate.net

Derivatives of this compound have demonstrated this potential for both broad and selective kinase inhibition. The ATR inhibitor AZ20, for example, exhibits very high selectivity when tested against a large panel of kinases. apexbt.comrndsystems.com Conversely, the aminopyrimidine scaffold has been intentionally used to generate inhibitors with activity against multiple kinases, which can be advantageous for treating complex diseases driven by multiple pathways or for developing probes for understudied kinase families. acs.orgmdpi.com This adaptability makes the this compound core a valuable starting point for the development of a wide array of kinase-targeted therapeutics. cancertreatmentjournal.com

Ataxia Telangiectasia and Rad3 Related (ATR) Kinase Inhibition

Soluble Guanylate Cyclase (sGC) Activation

Certain derivatives of this compound have been identified as potent activators of soluble guanylate cyclase (sGC), a crucial receptor for nitric oxide (NO). researchgate.netbabraham.ac.uk sGC activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. mdpi.comunl.pt

One notable example is BAY 41-2272, a compound that incorporates the 4-cyclopropylpyrimidinyl moiety. researchgate.netbabraham.ac.uk It acts as a synergistic activator of sGC, enhancing the enzyme's sensitivity to NO. babraham.ac.ukpnas.org This leads to a significant increase in cGMP production, which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. babraham.ac.ukmdpi.com

Modulation of cGMP Signaling Pathways

The activation of sGC by this compound derivatives directly impacts cGMP signaling pathways. researchgate.netpnas.org In various cell types, including cancer cells and embryonic stem cells, treatment with the sGC activator BAY 41-2272 has been shown to markedly increase intracellular cGMP levels. researchgate.netpnas.org This effect is often synergistic when combined with NO donors. pnas.org The elevated cGMP then influences downstream targets such as cGMP-dependent protein kinases (PKGs), ion channels, and phosphodiesterases (PDEs), which regulate a wide array of cellular functions. mdpi.comunl.pt For instance, in cardiac atria, sGC activation by BAY 41-2272 has been shown to influence cGMP-PDE-cAMP signaling, affecting contractile and secretory functions. nih.gov

Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The modulation of the sGC-cGMP pathway by this compound derivatives can also influence other signaling cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway. researchgate.net In some cancer cell lines, the sGC activator BAY 41-2272 has been observed to inhibit the basal phosphorylation of ERK1/2. researchgate.netnih.gov This suggests a potential cross-talk between the cGMP and MAPK signaling pathways, where activation of sGC can lead to a downregulation of ERK1/2 activity. researchgate.netnih.gov However, the exact mechanisms and whether these effects are solely cGMP-dependent are still under investigation. researchgate.net

G Protein-Coupled Receptor Modulation (e.g., 5-HT1A Receptor Agonism)

Derivatives of the pyrimidine scaffold have been explored for their activity on G protein-coupled receptors, including serotonin (B10506) receptors. nih.govsemanticscholar.org Specifically, a compound identified as 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine has been characterized as a novel 5-HT1A agonist. kisti.re.kr Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic and antidepressant effects. semanticscholar.orgnih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

The pyrimidine ring is a core structure in inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Pharmacological inhibition of DHODH has shown potential in treating diseases characterized by rapid cell proliferation, such as cancer. nih.gov While direct studies on this compound as a DHODH inhibitor are limited in the provided results, the broader class of pyrimidine-based compounds is well-established in this area. nih.govnih.gov

Antiviral Activity

Anti-HIV-1 Activity

Derivatives of pyrimidin-2(1H)-one have demonstrated significant potential as antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). researchgate.netresearchgate.netnih.gov A series of diarylpyrimidine analogues featuring a cyclopropylamino group linking the pyrimidine core to an aryl group were synthesized and evaluated for their anti-HIV-1 activity. researchgate.net One compound, 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile, displayed potent activity against wild-type HIV-1 with an IC50 value of 0.099 μM. researchgate.net Another study on 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivatives also reported high anti-HIV activity. researchgate.net

Interactive Data Tables

Anti-HIV-1 Activity of this compound Derivatives

| Compound | Target | Activity (IC50) | Selectivity Index |

| 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile | Wild-type HIV-1 | 0.099 µM | 2302 |

Table based on data from reference researchgate.net.

Activity Against Other Viral Replication Models (e.g., Measles Virus)

Derivatives of this compound have been investigated for their antiviral properties, with a notable mechanism of action being the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. By targeting a host-cell factor, these compounds can exhibit broad-spectrum antiviral activity.

A phenotypic assay that measures the replication of the measles virus has been instrumental in structure-activity relationship (SAR) studies of these DHODH inhibitors nih.govacs.org. In one such study, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives were evaluated. While not all contained a cyclopropyl group, the introduction of a cyclopropyl group at the 5-position of the pyrimidine ring was found to improve the inhibition of measles virus replication in some cases acs.org. For instance, a 2-pyridyl derivative with a cyclopropyl group (pMIC50 = 7.0) showed enhanced antiviral effect nih.gov. The antiviral effect of these compounds is attributed to their inhibition of human DHODH, which in turn limits the pyrimidine nucleotide pool available for viral RNA synthesis nih.govacs.orgpasteur.fr.

While these findings highlight the potential of the broader class of pyrimidine derivatives as antiviral agents acting through DHODH inhibition, further research is needed to specifically elucidate the activity of this compound itself against the measles virus and other viral replication models.

Antineoplastic / Antiproliferative Activity

The this compound scaffold is a key component of molecules with significant antineoplastic and antiproliferative activity. A prominent example is the compound AZ20, which incorporates a cyclopropylpyrimidinyl core and has been identified as a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase apexbt.com. ATR is a critical regulator of the DNA damage response (DDR), a cellular network that detects and repairs DNA damage to maintain genomic integrity. Cancer cells often have a defective DDR, making them more reliant on pathways like the one regulated by ATR for survival. This dependency creates a therapeutic window for ATR inhibitors.

AZ20 has demonstrated potent inhibition of ATR with an IC50 of 5 nM in enzymatic assays and 50 nM in a cell-based assay measuring the phosphorylation of the ATR substrate Chk1 apexbt.com. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including LoVo colorectal adenocarcinoma cells apexbt.com. The antineoplastic activity of such derivatives underscores the potential of targeting the ATR pathway in cancer therapy.

Mechanisms of Induced Tumor Cell Apoptosis

The antineoplastic effects of this compound derivatives that function as ATR inhibitors are closely linked to the induction of tumor cell apoptosis. ATR plays a crucial role in stabilizing stalled replication forks and initiating cell cycle arrest to allow for DNA repair mdpi.comaacrjournals.org. Inhibition of ATR in cancer cells, which often experience high levels of replication stress, can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death through apoptosis aacrjournals.org.

The molecular mechanisms of apoptosis induced by ATR inhibition involve several key signaling events. Studies have shown that treatment with an ATR inhibitor can lead to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis nih.gov. The ATR-Chk1 signaling pathway is a major regulator of cell death in response to DNA replication stress, and its inhibition can trigger a caspase-3-dependent apoptotic response plos.org.

Furthermore, inhibition of the ATR-CHK1 pathway can lead to the activation of cyclin-dependent kinase 2 (CDK2). Activated CDK2 can then target the ribonucleotide reductase subunit RRM2 for proteasomal degradation, leading to further DNA damage and apoptosis aacrjournals.org. In some cellular contexts, ATR itself can have anti-apoptotic functions, and its inhibition can promote apoptosis by disrupting these protective mechanisms mdpi.com.

Potential for Monotherapy and Chemosensitization Strategies

Derivatives of this compound that inhibit ATR have shown promise both as monotherapy and in combination with other anticancer agents. The potent ATR inhibitor AZ20, which features a cyclopropylpyrimidinyl moiety, has demonstrated in vivo antitumor efficacy as a monotherapy in xenograft models of LoVo colorectal cancer apexbt.com. This suggests that in tumors with a high dependence on the ATR pathway for survival, these inhibitors can be effective as single agents.

In addition to their potential as monotherapies, these compounds are also being explored as chemosensitizing and radiosensitizing agents apexbt.com. By inhibiting the DNA damage response, ATR inhibitors can enhance the efficacy of DNA-damaging chemotherapies and radiation therapy. This combination strategy aims to overwhelm the cancer cells' ability to repair the induced DNA damage, leading to increased cell death.

Reversal of Glucocorticoid Resistance in Leukemia Cell Lines

Glucocorticoids are a cornerstone in the treatment of acute lymphoblastic leukemia (ALL). However, the development of glucocorticoid resistance is a significant clinical challenge imrpress.comfrontiersin.org. Research into overcoming this resistance has explored various molecular pathways and compounds.

Mechanisms of glucocorticoid resistance are multifaceted and can involve the inflammasome-mediated cleavage of the glucocorticoid receptor nih.gov, or alterations in signaling pathways such as the PI3K/Akt/mTOR pathway frontiersin.org. Several compounds have been investigated for their ability to reverse glucocorticoid resistance. For instance, the indole (B1671886) derivative LWX-473 has been shown to restore sensitivity to dexamethasone (B1670325) in Jurkat cells by activating apoptotic mediators imrpress.com. Other strategies include targeting epigenetic modifications, with HDAC inhibitors showing promise in restoring drug sensitivity in some contexts nih.gov.

While there is extensive research into overcoming glucocorticoid resistance in leukemia, there is currently no direct scientific evidence to suggest that this compound derivatives are involved in the reversal of glucocorticoid resistance in leukemia cell lines. This remains an area where further investigation could be warranted, given the diverse biological activities of this class of compounds.

Anti-Parasitic Activity (e.g., Leishmanicidal Activity)

Various pyrimidine and pyrazole (B372694) derivatives have been investigated for their anti-parasitic properties, including activity against Leishmania species, the causative agents of leishmaniasis nih.govnih.govmdpi.comscielo.br. Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the search for new effective compounds a priority scielo.br.

Studies have shown that certain pyrazole-carbohydrazide derivatives exhibit leishmanicidal activity against Leishmania amazonensis nih.gov. Similarly, isoselenocyanate derivatives have demonstrated leishmanicidal effects by targeting cell cycle-related genes in the parasite nih.gov. Betulin derivatives have also shown promise, with their leishmanicidal activity linked to effects on the parasite's plasma and mitochondrial membrane potential mdpi.com.

However, there is a lack of specific research on the leishmanicidal or broader anti-parasitic activity of this compound derivatives. While the pyrimidine core is present in many biologically active compounds, the specific contribution of the 4-cyclopropyl and 2(1H)-one functionalities to anti-parasitic activity has not been extensively studied. Therefore, while related heterocyclic compounds show potential, the anti-parasitic profile of this compound derivatives remains to be elucidated.

Modulators of Phosphodiesterases (PDEs) (e.g., PDE9A Inhibition)

Derivatives of this compound are structurally related to a class of compounds that have been identified as potent and selective inhibitors of phosphodiesterase 9A (PDE9A) nih.govresearchgate.netsemanticscholar.orgnih.gov. PDE9A is a cGMP-specific phosphodiesterase, and its inhibition leads to an increase in intracellular levels of cGMP, a key second messenger involved in various physiological processes, including neuronal plasticity and cardiovascular function uniprot.org.

A notable example of a PDE9A inhibitor with a related core structure is PF-04447943, which has a pyrimidinyl-pyrrolidinyl-pyrazolo[3,4-d]pyrimidin-4-one scaffold researchgate.net. This compound has been investigated in clinical trials for cognitive disorders researchgate.net. The pyrazolopyrimidinone (B8486647) core is a common feature in many potent PDE9A inhibitors semanticscholar.org. These inhibitors are designed to fit into the catalytic site of the PDE9A enzyme, often forming key interactions with amino acid residues that ensure high affinity and selectivity over other PDE isoforms uniprot.org.

The development of PDE9A inhibitors has been a focus for potential treatments of neurodegenerative diseases like Alzheimer's disease and other conditions associated with impaired cGMP signaling nih.govresearchgate.netnih.gov. While not identical to the core structure of the aforementioned inhibitors, the this compound scaffold shares features that suggest potential for modulation of PDE enzymes. Further investigation is required to determine if derivatives of this compound can act as effective and selective PDE9A inhibitors.

Data Tables

Table 1: Antiviral Activity of a Pyrazole-Pyridyl Derivative with a Cyclopropyl Group

| Compound | Target | Assay | Activity (pMIC50) | Reference |

|---|

Table 2: Antineoplastic Activity of AZ20

| Compound | Target | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| AZ20 | ATR Kinase | HeLa (enzymatic) | 5 nM | apexbt.com |

Table 3: PDE9A Inhibitory Activity of a Related Pyrazolopyrimidinone Derivative

| Compound | Target | Activity (IC50) | Reference |

|---|

Broad Spectrum of Biological Activities Associated with Pyridinone and Pyrimidine Cores

The foundational scaffolds of this compound, namely the pyrimidine and pyridinone ring systems, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurrence in a multitude of biologically active compounds and their ability to interact with a wide array of biological targets. frontiersin.orgnih.gov The synthetic versatility of these heterocyclic cores allows for extensive structural modifications, enabling the development of derivatives with diverse and potent pharmacological activities. core.ac.uk

The pyrimidine nucleus is a fundamental component of life, forming the basis for nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. scispace.com This inherent biological relevance has spurred extensive research, revealing that pyrimidine derivatives possess a vast range of therapeutic applications. scispace.comnih.gov Similarly, the pyridinone core, an isomer of pyrimidine, serves as an important structural motif in medicinal chemistry, often acting as a bioisostere for amides, phenols, and other heterocyclic rings. frontiersin.orgnih.gov Pyridinones are adept at forming hydrogen bonds, a key interaction for binding to biological targets like protein kinases. frontiersin.orgnih.govinnovareacademics.in

The biological activities associated with these two cores are remarkably broad, spanning from antimicrobial and antiviral to anticancer and cardiovascular effects. This wide-ranging bioactivity underscores their importance in the design and discovery of novel therapeutic agents. frontiersin.orgjuniperpublishers.com

Table 1: Diverse Biological Activities of the Pyrimidine Core

| Biological Activity | Description of Findings | Key Targets/Examples | References |

| Antiviral/Anti-HIV | Pyrimidine analogues are central to antiviral therapies. Zidovudine is a well-known anti-HIV drug. scispace.com Derivatives such as Batzelladine have been shown to inhibit the binding of the HIV gp-120 protein to CD4 cells, a critical step in viral entry. juniperpublishers.com Furthermore, 5,6-dihydroxypyrimidines have demonstrated significant anti-HIV activity with low cytotoxicity. | Zidovudine, Etravirine, Rilpivirine, Batzelladine, 5,6-dihydroxypyrimidines | scispace.comnih.govjuniperpublishers.com |

| Anticancer | The pyrimidine scaffold is a cornerstone of cancer chemotherapy. orientjchem.org 5-Fluorouracil is a widely used anticancer drug. scispace.com Fused pyrimidine derivatives have also shown promise as antineoplastic agents. core.ac.ukscispace.com | 5-Fluorouracil, Monastrol | scispace.comjuniperpublishers.comorientjchem.org |

| Antibacterial | Several antibacterial drugs are based on the pyrimidine structure. These compounds are effective against a range of bacterial infections. | Trimethoprim, Sulphamethiazine, Iclaprim | scispace.com |

| Anti-inflammatory | Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. For instance, certain indole–pyrimidine hybrids have shown notable inhibition of paw edema in research models. nih.gov | COX Inhibition | nih.gov |

| Cardiovascular | The pyrimidine core is found in drugs used to treat cardiovascular conditions. Minoxidil and Rosuvastatin are prominent examples used for hypertension. scispace.comnih.gov Fused pyrimidines have also been reported as cardiovascular agents. scispace.com | Minoxidil, Rosuvastatin | scispace.comnih.gov |

| Kinase Inhibition | The pyrimidine structure is a common scaffold for kinase inhibitors. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were developed as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov Other pyrimidine-based compounds have been designed to target kinases such as JAK2, IKKε, and AURKB. acs.org | eEF-2K, JAK2, IKKε, TBK1, ULK1, AURKB | nih.govacs.org |

| Central Nervous System | Derivatives are used to treat various CNS conditions. Risperidone is prescribed for schizophrenia and bipolar disorder, while Zaleplon acts as a sedative-hypnotic. nih.gov | Receptors associated with Schizophrenia, Sedation | nih.gov |

Table 2: Diverse Biological Activities of the Pyridinone Core

| Biological Activity | Description of Findings | Key Targets/Examples | References |

| Antitumor | Pyridinone-containing molecules exhibit broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.orgnih.gov They can arrest cancer progression by targeting a range of proteins crucial for cell growth and division. frontiersin.orgnih.govresearchgate.net | Protein Tyrosine Kinases, Met Kinase, HDAC, MAPK | frontiersin.orgnih.govresearchgate.net |

| Antiviral/Anti-HIV | The 2-pyridone core is found in molecules with significant antiviral properties. innovareacademics.inresearchgate.net Specific derivatives, such as a 3′-acrylonitrile-substituted analog, have demonstrated potent inhibition against multiple HIV mutant strains by forming a critical hydrogen bond with the K101 residue of the target enzyme. frontiersin.org | HIV Reverse Transcriptase | frontiersin.orginnovareacademics.inresearchgate.net |

| Kinase Inhibition | The pyridinone scaffold is an effective hinge-binding motif for various protein kinases. frontiersin.orgnih.gov Its ability to serve as a hydrogen bond donor and acceptor makes it a versatile component in the design of kinase inhibitors for targets like Met kinase and Bruton's tyrosine kinase. frontiersin.orgnih.gov | Met Kinase, MAPK-interacting Kinase, Pim-1 Kinase | frontiersin.orgnih.govinnovareacademics.in |

| Antimicrobial | Compounds incorporating the pyridinone core have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. frontiersin.orgnih.govresearchgate.net | Various microbial targets | frontiersin.orgnih.govresearchgate.net |

| Anti-inflammatory | Pyridinone derivatives exhibit anti-inflammatory effects, contributing to their diverse pharmacological profile. frontiersin.orgnih.govresearchgate.net | Inflammatory pathway components | frontiersin.orgnih.govresearchgate.net |

| Receptor Modulation | The pyridinone structure is utilized in compounds designed to modulate receptor activity. Picolinamide analogs containing the core act as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for various neurological and psychiatric disorders. nih.gov | mGlu₅ | nih.gov |

| Cardiotonic | Certain pyridinone derivatives have been noted for their cardiotonic effects, indicating a potential role in modulating cardiac function. frontiersin.orgresearchgate.net | Cardiac muscle contractility pathways | frontiersin.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 4 Cyclopropylpyrimidin 2 1h One and Its Analogues

General Principles of SAR Elucidation in Cyclopropylpyrimidinone Chemistry

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. numberanalytics.comwikipedia.org This principle is fundamental in the development of novel therapeutic agents, allowing chemists to strategically modify a lead compound to enhance its desired effects while minimizing adverse ones. slideshare.net For the class of compounds known as cyclopropylpyrimidinones, SAR studies are crucial for identifying the key structural features that govern their pharmacological profiles. numberanalytics.com

The process of SAR elucidation involves systematically altering different parts of the 4-cyclopropylpyrimidin-2(1H)-one scaffold and observing the resulting changes in biological activity. slideshare.net Key aspects that are typically investigated include:

The Pharmacophore: Identifying the essential structural components responsible for the molecule's biological action. numberanalytics.com

Stereochemistry: Examining how the three-dimensional arrangement of atoms influences biological interactions. numberanalytics.com

Both experimental and computational methods are employed to analyze these relationships. Experimental approaches involve the synthesis of a series of analogues with targeted modifications, followed by biological testing. numberanalytics.com Computational techniques, on the other hand, can predict how structural changes might affect activity, thus guiding the synthetic efforts. collaborativedrug.com

The pyrimidinone core itself is a privileged structure in medicinal chemistry, known for its ability to form hydrogen bonds, a critical interaction in many biological systems. frontiersin.orgresearchgate.net Its structural similarity to the nitrogenous bases of DNA and RNA further highlights its potential for biological activity. acs.orgnih.gov The deactivation of the pyrimidine (B1678525) ring by the nitrogen atoms enhances its reactivity, making it a versatile scaffold for chemical modification. nih.gov

Impact of the Cyclopropyl (B3062369) Moiety on Biological Activity and Selectivity

The cyclopropyl group, a three-membered carbocyclic ring, is a significant structural motif in medicinal chemistry that can profoundly influence a molecule's properties. researchgate.netiris-biotech.de Its incorporation into the 4-position of the pyrimidinone ring is not merely a steric addition but a strategic modification that can impact biological activity and selectivity in several ways.

One of the key contributions of the cyclopropyl group is its ability to introduce conformational constraints. iris-biotech.de By locking a portion of the molecule into a more rigid conformation, it can help to optimally position other pharmacophoric groups within a target binding pocket, potentially leading to a more favorable and entropically driven binding event. iris-biotech.de This is particularly useful in studying SAR, as it can help to fix the configuration of otherwise flexible bonds. iris-biotech.de

The electronic nature of the cyclopropyl ring also plays a role. It is considered highly electrophilic and can participate in unique interactions with biological targets. researchgate.netunl.pt This electrophilicity allows it to react with amino acids and nucleotides, in some cases even leading to covalent adduct formation with DNA. researchgate.netunl.pt

In specific instances, the cyclopropyl group has been shown to be beneficial for enzyme-DNA binding complexes and can hinder the efflux of a drug from bacterial cells, thereby enhancing its potency. beilstein-journals.org The introduction of a cyclopropyl group in a series of triazolopyrimidinone (B1258933) derivatives led to an improvement in affinity for the CCR2 receptor compared to a linear analogue. nih.gov

Influence of Substituents on the Pyrimidinone Ring System

Positional Effects of Substitution on the Pyrimidine Core

The biological activity of this compound analogues is highly sensitive to the position of substituents on the pyrimidine core. Even minor changes in the location of a functional group can lead to significant variations in potency and selectivity. frontiersin.org

For instance, in a series of thienopyrimidinone derivatives, the orientation of the fused thienyl fragment, specifically the position of the sulfur atom relative to the pyrimidinone ring, was a critical determinant of antimicrobial activity. researchgate.net Compounds where the sulfur was located near the ketone group generally exhibited a broader spectrum of antibacterial activity. researchgate.net

Similarly, in the development of USP7 inhibitors based on a thienopyrimidinone scaffold, substitution at different positions of the thiophene (B33073) ring had a marked effect on potency. nih.gov While substitution at the C-5 or C-6 positions with a bromine atom did not lead to significant gains, substitution at the C-7 position with lipophilic groups like cyclopropyl, alkynyl, or phenyl resulted in a noticeable enhancement of potency. nih.gov Conversely, methylation at the 2-position of the pyrimidinone ring was not well-tolerated. nih.gov

In another study on pyrazolyl-pyrimidinone derivatives as AC1 inhibitors, the position of halogen substituents on a phenyl ring attached to the core was explored. chemrxiv.org Moving a fluorine atom from the 2-position to the 3-position on the phenyl ring did not alter activity. chemrxiv.org However, chlorine substitution at either the meta- or para-position resulted in a modest improvement in potency compared to their fluorine-containing counterparts. chemrxiv.org

Modifications at the N1 Nitrogen and their Consequences

The N1 nitrogen of the pyrimidinone ring is a key position for structural modification, and alterations at this site can have profound consequences on the biological activity of this compound analogues.

In studies of anti-HBV agents based on 2-pyridinone scaffolds (a related heterocyclic system), it was found that N-aryl derivatives exhibited better activity than N-alkyl derivatives. frontiersin.org This suggests that the nature of the substituent at the ring nitrogen can significantly influence the compound's interaction with its biological target.

Effects of Remote Substituents and Linker Variations on Activity

The biological activity of this compound analogues can also be significantly influenced by substituents that are distant from the core pyrimidinone ring, as well as by variations in the linkers that connect these remote groups to the scaffold.

In the development of USP7 inhibitors, a key breakthrough was the observation that methyl substitution at the benzylic position of a phenethylamide moiety, which is remote from the thienopyrimidinone core, led to a substantial increase in potency. nih.gov This effect was highly dependent on the stereochemistry of the methyl group. nih.gov Further exploration of this remote phenyl ring showed that a para-benzylic amine moiety provided a significant increase in potency, while para-carboxamide or benzylic alcohol groups did not. nih.gov

The linker connecting this remote phenyl group to the core was also found to be critical. nih.gov Switching from an amine linker to a methylene (B1212753) linker resulted in a dramatic drop in potency, which was regained when an alkynyl linker was used instead. nih.gov An ethylenediamine (B42938) linker provided a very large improvement in potency, suggesting the formation of new, favorable hydrogen-bonding interactions. nih.gov

Similarly, in the development of tyrosine kinase inhibitors, the replacement of a chemically unstable acyl thiourea (B124793) linker with a more stable cyclopropyl-1,1-dicarboxamide linker led to improved pharmacological performance. iris-biotech.de

Optimization Strategies for Pharmacological Profiles

The optimization of the pharmacological profile of a lead compound like this compound is a multi-faceted process that aims to enhance efficacy, improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and ensure chemical accessibility for synthesis. nih.gov

A primary strategy involves structure-activity relationship (SAR)-directed optimization . nih.gov This approach relies on the systematic modification of the lead structure based on the insights gained from SAR studies. Functional groups can be derivatized or substituted, ring systems can be altered, and isosteric replacements can be made in an effort to improve the desired biological activity. nih.gov For example, in a series of pyrazolyl-pyrimidinone AC1 inhibitors, SAR studies guided the exploration of various substitutions on a phenyl ring to modulate potency and selectivity. chemrxiv.org

Another key strategy is pharmacophore-oriented molecular design . nih.gov This involves identifying the essential structural features (the pharmacophore) responsible for the biological activity and then designing new molecules that incorporate this pharmacophore, potentially with significant changes to the core scaffold. nih.gov This approach can help to address issues with the chemical accessibility of the natural lead and can lead to the discovery of novel chemical entities with improved properties.

Improving ADMET profiles is a critical aspect of optimization. nih.gov Natural products and their analogues can sometimes have unfavorable pharmacokinetic properties. nih.gov Medicinal chemists can make structural modifications to improve solubility, cell permeability, and metabolic stability. For instance, the introduction of a cyclopropyl group can be used to modulate lipophilicity and enhance metabolic stability. iris-biotech.de

Finally, enhancing chemical accessibility is a practical consideration. nih.gov The optimization process should ideally lead to molecules that can be synthesized efficiently and in good yield.

The table below provides examples of optimization strategies and their outcomes from the literature.

| Lead Compound Class | Optimization Strategy | Outcome | Reference |

| Pyrazolyl-pyrimidinones | Substitution on a pendant phenyl ring | Modulated AC1 potency and selectivity | chemrxiv.org |

| Thienopyrimidinones | Modification of a phenethylamide moiety and linker | Significant increase in USP7 potency | nih.gov |

| Tyrosine Kinase Inhibitors | Replacement of an unstable linker | Improved stability and pharmacological performance | iris-biotech.de |

| Triazolopyrimidinones | Introduction of a cyclopropyl group | Improved affinity for CCR2 receptor | nih.gov |

Enhancing Potency and Selectivity

The substitution pattern on the this compound scaffold plays a critical role in modulating biological activity. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity against various biological targets.

In the development of inhibitors for eEF-2K, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated. Within this series, the presence of a cyclopropyl group at the R³ position was found to be optimal for inhibitory activity. A moderate loss of activity was observed when the cyclopropyl group was replaced by an ethyl group, highlighting the importance of this specific moiety for potency. nih.gov

Similarly, in the pursuit of potent and selective kinase inhibitors, the substitution at the C5 position of the pyrimidine ring, adjacent to the cyclopropyl group, has been shown to be crucial for dictating both potency and selectivity. This is often due to the proximity of the C5 substituent to the kinase gatekeeper residue in the ATP-binding pocket. acs.org For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a methyl group at the C5 position was found to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk Conversely, increasing the bulk at the R1 position of a thiazole (B1198619) ring attached to the pyrimidine core, such as with a cyclopropyl unit, led to a decrease in both potency and selectivity. cardiff.ac.uk

The nature of the substituent at the 2-amino position also significantly impacts activity. In a series of pyrimidine-4-carboxamides, systematic variations of this substituent led to the identification of potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govacs.org

The following table summarizes the impact of various substitutions on the potency of cyclopropyl-pyrimidine analogues.

| Compound ID | Scaffold | R¹ | R³ | Activity/Potency | Reference |

| - | Pyrido[2,3-d]pyrimidine-2,4-dione | Ethyl | Cyclopropyl | Optimal activity | nih.gov |

| - | Pyrido[2,3-d]pyrimidine-2,4-dione | Ethyl | Ethyl | Moderate loss of activity | nih.gov |

| 30t | 2,4,5-trisubstituted pyrimidine | Cyclopropyl | - | Decreased potency and selectivity | cardiff.ac.uk |

| - | 2,4,5-trisubstituted pyrimidine | Methyl (at C5) | - | Optimal selectivity for CDK9 | cardiff.ac.uk |

Strategies for Improving Metabolic Stability

A significant challenge in drug development is ensuring that a compound possesses adequate metabolic stability to achieve therapeutic concentrations in the body. The this compound scaffold has been the subject of various optimization strategies to enhance its metabolic profile.

The cyclopropyl group itself is often incorporated to improve metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com In one study, replacing a neopentyl group with a smaller cyclopropyl group in a series of pyrimidine derivatives maintained potency while improving metabolic stability. rsc.org

However, cyclopropyl groups, particularly when attached to amines, can sometimes undergo undesirable biotransformations. hyphadiscovery.com Therefore, further modifications are often necessary. One common strategy is the introduction of fluorine atoms or trifluoromethyl groups, which can block sites of metabolism and improve metabolic stability due to the strength of the C-F bond. nih.govacs.org

Another approach involves the redesign of linked moieties. For instance, in a series of pyrido[1,2-c]pyrimidine (B1258497) derivatives, redesigning the terminal portion of the molecule to a 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine resulted in improved metabolic stability. nih.gov Similarly, replacing a phenyl ring with a pyridine (B92270) ring has been shown to improve the metabolic profile of related compounds. researchgate.net

The table below outlines strategies and their effects on the metabolic stability of pyrimidine derivatives.

| Strategy | Modification | Effect on Metabolic Stability | Reference |

| Alkyl Substitution | Replacement of neopentyl with cyclopropyl | Improved | rsc.org |

| Halogenation | Introduction of fluorine or trifluoromethyl groups | Improved | nih.govacs.org |

| Ring System Redesign | Conversion to a tetrahydropyrido[1,2-c]pyrimidine | Improved | nih.gov |

| Bioisosteric Replacement | Replacement of a phenyl ring with a pyridine ring | Improved | researchgate.net |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry used to identify novel chemical entities with improved properties while retaining the desired biological activity. dundee.ac.uknih.gov These strategies involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that have similar steric and electronic properties. cambridgemedchemconsulting.combiosolveit.de

An example of scaffold hopping in a related series involved the identification of a novel 2-(2-amino-pyrimidine)-2,2-difluoroethanol scaffold as a potential analogue for salicylidene acylhydrazides. This led to the synthesis of a library of compounds, including a 2-(2-amino-6-cyclopropylpyrimidin-4-yl) derivative, demonstrating the utility of this approach to explore new chemical space. mdpi.com

Computational Chemistry and Molecular Modeling of 4 Cyclopropylpyrimidin 2 1h One Derivatives

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For derivatives of 4-cyclopropylpyrimidin-2(1H)-one, docking studies have been instrumental in understanding their inhibitory mechanisms and structure-activity relationships (SAR). malariaworld.orgnih.gov

This process involves computationally placing a ligand into the binding site of a target protein and using a scoring function to estimate the stability and strength of the interaction. gardp.orgdrugdiscoverynews.com For instance, docking studies on pyrimidine (B1678525) derivatives targeting human cyclin-dependent kinase-2 (CDK2) have helped to elucidate binding energies and potential inhibitory activities. nih.gov Similarly, in the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), molecular docking was used to assess a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, including analogues with a cyclopropyl (B3062369) substituent at the 6-position of the pyrimidine ring. malariaworld.org

Molecular docking simulations effectively characterize how ligands like this compound derivatives fit within the active sites of their biological targets. A common binding mode observed for pyrimidine-based inhibitors involves the heterocyclic core acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region in the ATP binding site. nih.govnih.gov

A primary output of molecular docking is the detailed map of interactions between the ligand and specific amino acid residues in the target's active site. These interactions are predominantly hydrogen bonds, hydrophobic contacts, and van der Waals forces.

In the case of ATR inhibitors, modeling has identified crucial hydrogen bonds between the pyrimidine scaffold and the backbone amide group of specific residues like Val2380. nih.govnih.gov Furthermore, hydrophobic interactions are critical for affinity. For example, the dimethoxyphenyl group of one lead compound was shown to be aligned by Lys2327 and Asp2335 in an affinity pocket. nih.gov For pyrimidine-based inhibitors of PfDHFR, docking studies highlighted that many compounds featuring a cyclopropyl group engage in hydrogen bonds with the Cys15 residue, an interaction not accessible to analogues with bulkier phenyl groups. malariaworld.org These specific interactions are fundamental to the ligand's potency and selectivity.

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) is a rational drug design strategy that utilizes the three-dimensional structural information of the biological target to develop new drug candidates. gardp.orgdrugdiscoverynews.com This approach has been successfully applied to optimize pyrimidine-based compounds, including those with the this compound core.

The SBDD process is iterative, involving cycles of computational design, chemical synthesis, and experimental testing. drugdiscoverynews.com It often begins with a high-throughput screening (HTS) hit, which is then modeled into the target's active site. nih.govnih.gov For ATR kinase inhibitors, SBDD was employed to "morph" an initial hit into a novel and selective series of compounds. nih.govnih.gov By analyzing the co-crystal structure of a hit compound or a homology model of the target protein, medicinal chemists can design modifications predicted to improve binding affinity and selectivity. gardp.orgnih.gov This strategy guided the incorporation of a methylsulfonyl cyclopropyl group, which led to potent and selective ATR inhibitors with desirable in vivo properties. acs.org

Conformational Analysis of Pyrimidin-2(1H)-one Scaffolds and Derivatives

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding the flexibility and three-dimensional shape of pyrimidin-2(1H)-one derivatives, as these factors directly influence their ability to bind to a biological target. frontiersin.org

Mechanistic Insights Derived from Computational Simulations (e.g., Allosteric Modulation)

Beyond static docking, more advanced computational simulations like molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) provide deeper mechanistic insights into how these molecules function. rsc.orgfrontiersin.org MD simulations model the movement of atoms and molecules over time, revealing the dynamic nature of ligand-protein interactions and potential allosteric effects. frontiersin.org

For example, computational studies can help explain the mechanism of action for inhibitors that act as uncompetitive allosteric antagonists, where the inhibitor binds to a site distinct from the active site, affecting the protein's function. nih.gov QM/MM simulations can be used to model the reaction mechanism for covalent inhibitors, elucidating how the ligand forms a permanent bond with the target protein. rsc.org These simulations can reveal complex mechanisms, such as how a ligand might facilitate the recruitment of water molecules to assist in a reaction or how conformational changes in the protein are induced upon binding. rsc.orgfrontiersin.org

In silico Prediction of Relevant Molecular Properties for Drug Design (excluding explicit values)

In modern drug discovery, it is crucial to assess the potential of a compound not just for its biological activity but also for its pharmacokinetic properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used in the early stages to predict these properties, helping to prioritize compounds with a higher likelihood of success. nih.govplos.org

A variety of computational models and software can predict key molecular descriptors and properties relevant to drug design. nih.govnih.gov These predictions can include physicochemical characteristics, drug-likeness, oral bioavailability, and potential safety liabilities. nih.govmdpi.com For various heterocyclic compounds, including pyrimidine derivatives, in silico ADMET predictions are a standard part of the characterization process. plos.orgnih.gov This early computational evaluation allows researchers to identify and filter out compounds that may have poor pharmacokinetic profiles, saving significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Cyclopropylpyrimidinone Scaffolds

The versatility of the cyclopropylpyrimidinone scaffold allows for its application against a range of biological targets, extending beyond its initially discovered activities. nih.gov Researchers are actively exploring new therapeutic areas where this chemical framework could be beneficial.

One area of interest is in targeting enzymes involved in cyclic GMP signaling, such as phosphodiesterases. For example, derivatives like 3-(4-Amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine have been investigated as enzyme activators in this pathway, which is crucial for vascular smooth muscle regulation. nih.gov

Furthermore, the pyrimidine (B1678525) core is a key component in molecules designed to inhibit protein kinases, which are critical regulators of cell signaling and are often implicated in cancer and neurodegenerative diseases. acs.org The development of compounds like 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), a potent and selective inhibitor of ATR protein kinase, highlights the potential of this scaffold in oncology. acs.orgnih.gov

The anti-HIV activity of certain pyrimidine derivatives has also been a focus. researchgate.net For instance, 2-(3-(cyanoethynyl)-5-fluorophenoxy)-4-(4-cyclopropylpyrimidin-2-ylamino)benzonitrile is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the allosteric site of HIV-1 reverse transcriptase. researchgate.net

Development of Advanced Preclinical Candidates and Progression into Clinical Development Pipelines